molecular formula C15H15FN2O B253680 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urea

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urea

Cat. No. B253680
M. Wt: 258.29 g/mol
InChI Key: QKTFCZLPVAONMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urea, also known as Diflubenzuron, is a chemical compound that is widely used as an insecticide in the agricultural industry. It is a member of the benzoylurea class of insecticides and is known for its ability to disrupt the growth and development of insects.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean has been extensively studied for its insecticidal properties and has been used in the control of a wide range of insects, including mosquitoes, flies, and beetles. It has also been used in the treatment of parasitic infections in animals. In recent years, 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean has been studied for its potential use in the treatment of cancer. It has been found to have anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. This results in the disruption of the growth and development of insects, leading to their death. In cancer cells, 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean has been found to have low toxicity to mammals and has been classified as a low-risk pesticide by the World Health Organization. However, it has been found to have adverse effects on non-target organisms, such as aquatic invertebrates. It has also been found to have endocrine-disrupting effects on certain species of fish.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also highly effective in the control of insects, making it a useful tool for studying insect behavior and physiology. However, its toxicity to non-target organisms and potential endocrine-disrupting effects must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean. One area of research is the development of more environmentally friendly alternatives to 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean that have lower toxicity to non-target organisms. Another area of research is the development of new applications for 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean, such as its use in the treatment of parasitic infections in humans. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean in cancer cells and to explore its potential use as an anti-cancer agent.

Synthesis Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean involves the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is relatively high, making it a cost-effective and efficient process for producing 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urean.

properties

Product Name

1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)urea

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C15H15FN2O/c1-10-7-8-13(11(2)9-10)17-15(19)18-14-6-4-3-5-12(14)16/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

QKTFCZLPVAONMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2F)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2F)C

Origin of Product

United States

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